1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
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Overview
Description
1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound characterized by the presence of a fluorophenyl group and a butadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves the coupling of 4-fluorophenylacetylene with a suitable phenyl derivative under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the butadienone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-2-fluorobenzene
- 1-Ethynyl-2,4-difluorobenzene
- 4-Fluorophenylacetylene
Uniqueness
1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H11FO |
---|---|
Molecular Weight |
262.3 g/mol |
InChI |
InChI=1S/C18H11FO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2 |
InChI Key |
PFQCSEGGEMZGJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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